Predicted Water Solubility Comparison: N1-Methyl-5-nitro-7-azaindole vs. Unsubstituted 5-Nitro-7-azaindole
Computational solubility models indicate that N1-methylation of the 7-azaindole scaffold significantly modulates aqueous solubility. The N1-methyl-5-nitro analog (CAS 1135437-92-1) shows an ESOL-predicted water solubility of approximately 1.5 mg/mL (0.00848 mol/L), classifying it as poorly soluble . In contrast, the parent 5-nitro-7-azaindole (CAS 101083-92-5) is reported as slightly soluble in water . The N1-methyl group increases lipophilicity, a design feature often used to improve membrane permeability in intracellular kinase targets, albeit at the cost of aqueous solubility .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Ca. 1.5 mg/mL (0.00848 mol/L) predicted by ESOL |
| Comparator Or Baseline | 5-Nitro-7-azaindole (CAS 101083-92-5): described as 'slightly soluble in water' |
| Quantified Difference | N1-methyl derivative shifts from slightly soluble to poorly soluble class |
| Conditions | In silico prediction (ESOL method); experimental descriptions from vendor documentation. |
Why This Matters
For procurement, this solubility difference dictates the choice of formulation solvents and crystallization conditions; the N1-methyl compound requires organic solvents (e.g., DMSO, DMF) for reaction setup.
